An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Benzylidenecyanoacetate
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Benzylidenecyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl benzylidenecyanoacetate, with the IUPAC name ethyl (2E)-2-cyano-3-phenylprop-2-enoate, is a versatile organic compound characterized by its α,β-unsaturated system conjugated with a phenyl ring, a cyano group, and an ethyl ester group. This unique structure imparts significant chemical reactivity, making it a crucial intermediate in a variety of synthetic pathways. This document provides a comprehensive overview of its physical, chemical, and spectroscopic properties, detailed experimental protocols for its synthesis, and a summary of its applications, particularly in the synthesis of biologically active heterocyclic compounds.
Chemical and Physical Properties
Ethyl benzylidenecyanoacetate is a stable compound under standard conditions. Its core structure consists of a phenyl group attached to a carbon-carbon double bond, which is in conjugation with both a cyano (-CN) and an ethyl ester (-COOC₂H₅) group. This α,β-unsaturated carbonyl structure is pivotal to its chemical behavior.[1]
Table 1: Physical and Chemical Properties of Ethyl Benzylidenecyanoacetate
| Property | Value | Reference(s) |
| IUPAC Name | ethyl (2E)-2-cyano-3-phenylprop-2-enoate | [2][3] |
| Synonyms | Ethyl 2-cyano-3-phenylacrylate, Ethyl cyanocinnamate | [1] |
| Molecular Formula | C₁₂H₁₁NO₂ | [2][3] |
| Molecular Weight | 201.22 g/mol | [3] |
| CAS Registry Number | 2025-40-3 | [2][3] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| LogP | 2.43 | [2] |
Spectroscopic Properties
The structure and purity of ethyl benzylidenecyanoacetate are typically confirmed using various spectroscopic methods. The key characteristic signals are summarized below.
Table 2: Spectroscopic Data for Ethyl Benzylidenecyanoacetate
| Technique | Characteristic Signals | Reference(s) |
| FT-IR | C≡N stretching (cyano group), C=O stretching (ester group), C=C stretching (alkene bond), C-H stretching (aromatic and aliphatic), C-O stretching (ester group) | [1] |
| ¹H-NMR | Signals corresponding to the aromatic protons of the phenyl ring, the vinyl proton, and the ethyl group protons (quartet and triplet). | [1] |
| ¹³C-NMR | Resonances for the carbons of the phenyl ring, the cyano group, the ester carbonyl, the alkene carbons, and the ethyl group carbons. | [1] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. | [1][3][4] |
Chemical Reactivity and Synthesis
The primary method for synthesizing ethyl benzylidenecyanoacetate is the Knoevenagel condensation . This reaction involves the nucleophilic addition of an active hydrogen compound (ethyl cyanoacetate) to a carbonyl group (benzaldehyde), followed by a dehydration reaction to form the α,β-unsaturated product.[5] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[5][6]
Knoevenagel Condensation: Mechanism and Protocol
The mechanism proceeds through several key steps:
-
Deprotonation: The basic catalyst removes an acidic α-hydrogen from the active methylene group of ethyl cyanoacetate, generating a resonance-stabilized carbanion (enolate).[7][8]
-
Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde to form a tetrahedral alkoxide intermediate.[7][8]
-
Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst or a protic solvent, to form a β-hydroxy compound.[7]
-
Dehydration: Elimination of a water molecule from the β-hydroxy intermediate yields the final product, ethyl benzylidenecyanoacetate, predominantly as the E-isomer.[6]
Experimental Protocol: Knoevenagel Condensation
A representative experimental procedure for the synthesis of ethyl benzylidenecyanoacetate is as follows:
-
Combine Reactants: In a suitable flask equipped for reflux, combine benzaldehyde, ethyl cyanoacetate, a catalytic amount of piperidine and acetic acid in a solvent such as dry benzene.
-
Heat Under Reflux: Heat the mixture under reflux. Water formed during the reaction is typically removed using a Dean-Stark apparatus to drive the equilibrium towards the product.
-
Monitor Reaction: The reaction progress is monitored until completion.
-
Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate.
-
Purification: The organic solution is washed with a saturated sodium chloride solution and dried over an anhydrous drying agent (e.g., magnesium sulfate). The solvent is then removed to yield the crude product, which can be further purified if necessary.
Applications in Organic and Medicinal Chemistry
Ethyl benzylidenecyanoacetate is a valuable building block in organic synthesis, primarily due to its reactive α,β-unsaturated system. It is extensively used in the synthesis of various heterocyclic compounds that possess potential biological activities.
-
Dihydropyridines: It serves as a key intermediate in the multicomponent Hantzsch reaction for the synthesis of 1,4-dihydropyridines, a class of compounds known for their cardiovascular activities.[9][10][11][12]
-
Other Pyridine Derivatives: It is utilized in the preparation of various substituted pyridines through different cyclization strategies.[13]
-
Thieno[2,3-b]pyridines: The compound acts as a precursor for the synthesis of thieno[2,3-b]pyridine derivatives.
Derivatives synthesized from ethyl benzylidenecyanoacetate are often investigated for a range of pharmacological applications, including potential anticancer, antimicrobial, and anti-inflammatory effects.[1]
Safety and Hazards
Ethyl benzylidenecyanoacetate is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled.[14][15] It causes skin irritation and serious eye irritation.[14][15] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[15][16] Work should be conducted in a well-ventilated area or a fume hood.[15]
Table 3: GHS Hazard Statements
| Code | Hazard Statement | Reference(s) |
| H302 | Harmful if swallowed | [14][15] |
| H312 | Harmful in contact with skin | [14][15] |
| H315 | Causes skin irritation | [14][15] |
| H319 | Causes serious eye irritation | [14][15] |
| H332 | Harmful if inhaled | [14][15] |
References
- 1. Ethyl 2-cyano-3-phenylpropanoate | C12H13NO2 | CID 228103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester | SIELC Technologies [sielc.com]
- 3. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester [webbook.nist.gov]
- 4. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester [webbook.nist.gov]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 11. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acgpubs.org [acgpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. Ethyl benzylidenecyanoacetate | C12H11NO2 | CID 74845 - PubChem [pubchem.ncbi.nlm.nih.gov]
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